molecular formula C15H15NO4 B2568735 N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide CAS No. 1396887-41-4

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2568735
CAS No.: 1396887-41-4
M. Wt: 273.288
InChI Key: LBNIVFXXQSITEI-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound designed for research and development purposes. This molecule features a chroman moiety, a structure found in various biologically active natural products, linked to a furan-2-carboxamide group. Compounds with chroman scaffolds are of significant interest in medicinal chemistry and are frequently explored for their potential pharmacological properties. The specific applications, mechanism of action, and research value for this compound are currently not documented in the readily available scientific literature. Further investigation and experimental studies are required to elucidate its biological activity and potential research uses. Researchers are advised to consult specialized chemical databases and primary scientific literature for any emerging information. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-14(13-6-3-8-19-13)16-10-15(18)7-9-20-12-5-2-1-4-11(12)15/h1-6,8,18H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIVFXXQSITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-oxochroman derivatives.

    Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)furan-2-amine.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Antiparasitic Activity

Research indicates that N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide exhibits significant antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound targets the Pfs16 protein in the parasitophorous vacuole membrane, inhibiting male gamete formation and thereby blocking transmission to mosquitoes.

Antioxidant and Anti-inflammatory Effects

The chromanone scaffold is known for its antioxidant and anti-inflammatory activities. Studies have shown that derivatives of this compound can reduce oxidative stress and inflammation in cellular models, making it a candidate for therapeutic applications in diseases characterized by oxidative damage .

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its structural characteristics allow for modification to enhance efficacy against various diseases.

Case Study: Anticancer Potential

A study investigated the anticancer properties of chromanone derivatives, including this compound. The results demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Industrial Applications

The unique chemical properties of this compound make it suitable for applications in materials science. It can be utilized in the development of new materials with specific functionalities, such as coatings or polymers that require enhanced stability or bioactivity.

Table 2: Potential Industrial Uses

Application AreaDescription
Materials ScienceDevelopment of bioactive coatings
Polymer ChemistrySynthesis of functionalized polymers
Agricultural ChemistryFormulation of eco-friendly pesticides

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl group in the chroman ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name (Simplified) Core Structure Key Substituents/Modifications Potential Functional Impact Reference
Target Compound Chroman + furan carboxamide 4-Hydroxychroman, methyl linker Balance of polarity/rigidity -
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide Chroman-2-carboxamide 6-Fluoro, N,N-dimethyl Enhanced metabolic stability
N-[2-(6-Methyl-4-oxochromen-3-yl)... Chromen + thiazolidinone 4-Oxo, thiazolidinone Redox/chelating activity
5-[(4-Chloro-3-methylphenoxy)methyl]... Furan carboxamide Chloro-methylphenoxy, diethylaminophenyl Polarized binding interactions
Alfuzosin Impurity A Quinazoline + furan carboxamide Propyl linker, quinazoline Kinase inhibition potential

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a chroman ring and a furan ring linked by a carboxamide group. This structural configuration is believed to contribute to its bioactivity, particularly its antioxidant and antimicrobial properties.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl group in the chroman moiety plays a crucial role in scavenging free radicals, thereby reducing oxidative stress within biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism by which it exerts this effect may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological effects of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The antioxidant properties are primarily due to the ability of the hydroxyl group to donate electrons and neutralize free radicals.
  • Enzyme Interaction: The furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Case Studies

  • Antioxidant Efficacy Study
    • A study conducted by researchers demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its potential as a protective agent against oxidative stress .
  • Antimicrobial Assessment
    • In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .

Comparative Analysis of Biological Activities

Activity TypeCompound NameObserved EffectsReference
AntioxidantThis compoundSignificant reduction in oxidative stress markers
AntimicrobialThis compoundEffective against E. coli and S. aureus
Anti-inflammatoryRelated furan derivativesCOX inhibition comparable to established drugs

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